molecular formula C7H9ClN2O2 B3348630 Methyl 6-aminonicotinate hydrochloride CAS No. 180693-67-8

Methyl 6-aminonicotinate hydrochloride

Cat. No.: B3348630
CAS No.: 180693-67-8
M. Wt: 188.61 g/mol
InChI Key: UTFPREJWCJIVPL-UHFFFAOYSA-N
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Description

Methyl 6-aminonicotinate hydrochloride is an organic compound with the molecular formula C7H9ClN2O2. It is a white crystalline solid that is soluble in water and other organic solvents. This compound is a derivative of nicotinic acid and is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-aminonicotinate hydrochloride can be synthesized from 6-aminonicotinic acid by reacting it with methanol in the presence of aqueous hydrogen chloride under reflux conditions . The reaction involves the esterification of 6-aminonicotinic acid to form methyl 6-aminonicotinate, which is then converted to its hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors where 6-aminonicotinic acid is reacted with methanol and hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminonicotinate hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of nicotinic acid, such as esters, amides, and other substituted pyridines.

Scientific Research Applications

Methyl 6-aminonicotinate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-aminonicotinate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of histone deacetylase, leading to the modulation of gene expression and inhibition of cancer cell growth . The compound’s effects are mediated through its binding to active sites on target proteins, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A methyl ester of nicotinic acid used as a rubefacient.

    6-Aminonicotinic acid: The parent compound from which methyl 6-aminonicotinate is derived.

    Methyl 6-aminonicotinate: The non-hydrochloride form of the compound.

Uniqueness

Methyl 6-aminonicotinate hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry.

Properties

IUPAC Name

methyl 6-aminopyridine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c1-11-7(10)5-2-3-6(8)9-4-5;/h2-4H,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFPREJWCJIVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180693-67-8
Record name Methyl 6-aminonicotinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180693678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 6-AMINONICOTINATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM0SZ1MLR4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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